molecular formula C8H7N3O3 B13959785 (6-Nitro-1H-benzo[d]imidazol-1-yl)methanol

(6-Nitro-1H-benzo[d]imidazol-1-yl)methanol

Cat. No.: B13959785
M. Wt: 193.16 g/mol
InChI Key: KFJYDWSKIVMOOO-UHFFFAOYSA-N
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Description

1H-BENZIMIDAZOLE-1-METHANOL, 6-NITRO- is a compound belonging to the benzimidazole family, which is known for its diverse biological and chemical properties. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry, agriculture, and material science. The presence of a nitro group at the 6th position and a methanol group at the 1st position of the benzimidazole ring imparts unique properties to this compound.

Preparation Methods

The synthesis of 1H-BENZIMIDAZOLE-1-METHANOL, 6-NITRO- typically involves the following steps:

    Cyclization Reaction: The formation of the benzimidazole ring can be achieved through the cyclization of o-phenylenediamine with formic acid or its derivatives.

    Methanol Substitution: The methanol group can be introduced at the 1st position through a substitution reaction involving methanol and a suitable leaving group.

Industrial production methods often involve optimizing these reactions to achieve high yields and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to ensure the efficiency of the process.

Chemical Reactions Analysis

1H-BENZIMIDAZOLE-1-METHANOL, 6-NITRO- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The methanol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1H-BENZIMIDAZOLE-1-METHANOL, 6-AMINO-.

Scientific Research Applications

1H-BENZIMIDAZOLE-1-METHANOL, 6-NITRO- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-BENZIMIDAZOLE-1-METHANOL, 6-NITRO- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzimidazole ring can bind to enzymes and receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

1H-BENZIMIDAZOLE-1-METHANOL, 6-NITRO- can be compared with other benzimidazole derivatives such as:

The uniqueness of 1H-BENZIMIDAZOLE-1-METHANOL, 6-NITRO- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

(6-nitrobenzimidazol-1-yl)methanol

InChI

InChI=1S/C8H7N3O3/c12-5-10-4-9-7-2-1-6(11(13)14)3-8(7)10/h1-4,12H,5H2

InChI Key

KFJYDWSKIVMOOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N(C=N2)CO

Origin of Product

United States

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